VU0152099
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Overview
Description
VU0152099 is a potent, selective, and brain-penetrant positive allosteric modulator of the muscarinic acetylcholine receptor M4. It has an effective concentration (EC50) of 0.4 µM for the rat M4 receptor and is inactive for other muscarinic acetylcholine receptor subtypes or other G-protein-coupled receptors . This compound enhances the response of the M4 receptor to acetylcholine without having agonist activity itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VU0152099 involves several steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may involve the use of automated reactors and continuous flow chemistry techniques to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: VU0152099 primarily undergoes substitution reactions, where various substituents are added to the thieno[3,2-d]pyrimidine core. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like DMSO, bases such as potassium carbonate, and various electrophiles for the substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products: The major product of the synthesis is this compound itself, with the desired functional groups attached to the thieno[3,2-d]pyrimidine core. By-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
VU0152099 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. In particular, this compound has been shown to reverse amphetamine-induced hyperlocomotion in rats, making it a valuable tool for studying the mechanisms of action of psychostimulants and potential treatments for disorders such as schizophrenia .
Mechanism of Action
VU0152099 acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, increasing its affinity for acetylcholine and enhancing the receptor’s response to this neurotransmitter. This modulation of the M4 receptor can influence various signaling pathways in the brain, including those involved in dopaminergic and cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to VU0152099 include other positive allosteric modulators of the M4 muscarinic acetylcholine receptor, such as VU0152100. Both this compound and VU0152100 enhance the response of the M4 receptor to acetylcholine without having agonist activity themselves .
Uniqueness: this compound is unique in its high selectivity for the M4 muscarinic acetylcholine receptor and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the central nervous system effects of M4 receptor modulation and for potential therapeutic applications in neurological and psychiatric disorders .
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22) |
InChI Key |
AZOGCTMOKNTHIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0152099, VU 0152099, VU-0152099 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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